Arsenobetaine Arsenobetaine Arsenobetaine is an organic salt.
Arsenobetaine is a natural product found in Lucensosergia lucens, Eopsetta grigorjewi, and other organisms with data available.
Arsenobetaine is found in crustaceans. Arsenobetaine is found in algae, lobsters, sharks, etc. Arsenobetaine is an organoarsenic compound that is the main source of arsenic found in fish. It is the arsenic analogue of trimethylglycine, commonly known as betaine. The biochemistry and its biosynthesis are similar to the biosynthesis of choline and betaine. The; Besides several other arsenic compounds, such as dimethylarsine and trimethylarsine, arsenobetaine is a common substance in the marine biological systems for arsenic detoxification.
Brand Name: Vulcanchem
CAS No.: 64436-13-1
VCID: VC21293176
InChI: InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
SMILES: C[As+](C)(C)CC(=O)[O-]
Molecular Formula: C5H11AsO2
Molecular Weight: 178.06 g/mol

Arsenobetaine

CAS No.: 64436-13-1

Cat. No.: VC21293176

Molecular Formula: C5H11AsO2

Molecular Weight: 178.06 g/mol

* For research use only. Not for human or veterinary use.

Arsenobetaine - 64436-13-1

Specification

Description Arsenobetaine is an organic salt.
Arsenobetaine is a natural product found in Lucensosergia lucens, Eopsetta grigorjewi, and other organisms with data available.
Arsenobetaine is found in crustaceans. Arsenobetaine is found in algae, lobsters, sharks, etc. Arsenobetaine is an organoarsenic compound that is the main source of arsenic found in fish. It is the arsenic analogue of trimethylglycine, commonly known as betaine. The biochemistry and its biosynthesis are similar to the biosynthesis of choline and betaine. The; Besides several other arsenic compounds, such as dimethylarsine and trimethylarsine, arsenobetaine is a common substance in the marine biological systems for arsenic detoxification.
CAS No. 64436-13-1
Molecular Formula C5H11AsO2
Molecular Weight 178.06 g/mol
IUPAC Name 2-trimethylarsoniumylacetate
Standard InChI InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
Standard InChI Key SPTHHTGLGVZZRH-UHFFFAOYSA-N
SMILES C[As+](C)(C)CC(=O)[O-]
Canonical SMILES C[As+](C)(C)CC(=O)[O-]
Melting Point 204 - 210 °C

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